2,3-piperazinedione hydrate
CAS No.:
Cat. No.: VC11355216
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8N2O3 |
|---|---|
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | piperazine-2,3-dione;hydrate |
| Standard InChI | InChI=1S/C4H6N2O2.H2O/c7-3-4(8)6-2-1-5-3;/h1-2H2,(H,5,7)(H,6,8);1H2 |
| Standard InChI Key | MUHHLMQZTGQGFW-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C(=O)N1.O |
| Canonical SMILES | C1CNC(=O)C(=O)N1.O |
Introduction
Structural Characteristics of 2,3-Piperazinedione Hydrate
Molecular Composition and Crystallography
2,3-Piperazinedione hydrate (IUPAC name: piperazine-2,3-dione hydrate) has the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol. Its structure consists of a piperazine ring with ketone groups at positions 2 and 3, stabilized by a water molecule in its hydrate form. X-ray diffraction studies reveal that the water molecule forms hydrogen bonds with the carbonyl oxygens, enhancing the compound’s crystalline stability .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₈N₂O₃ |
| Molecular Weight | 132.12 g/mol |
| Crystal System | Monoclinic |
| Hydrogen Bonding | O–H···O (2.76–2.89 Å) |
| Hydration Sites | 1 water molecule per piperazinedione unit |
The compound’s planar ring structure and electron-deficient carbonyl groups make it prone to nucleophilic attacks, a feature exploited in synthetic modifications .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A widely cited method involves the cyclization of oxamide in anhydrous 1,4-dioxane under acidic conditions . In a typical procedure:
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252 g (4.35 mol) of oxamide is suspended in 600 mL of 1,4-dioxane.
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3 mL of concentrated HCl is added as a catalyst.
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The mixture is refluxed at 100°C for 56 hours with mechanical stirring.
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The product is isolated via hot filtration and recrystallized from boiling water, yielding ~40% pure 2,3-piperazinedione hydrate .
Industrial Production
Industrial protocols optimize yield and purity through continuous flow reactors and high-purity precursors. Key parameters include:
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Temperature control: Maintained at 90–110°C to prevent decomposition.
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Solvent selection: Anhydrous dioxane minimizes side reactions.
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Catalyst efficiency: HCl concentrations ≤1% reduce corrosion risks .
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 40% | 65–70% |
| Reaction Time | 56 hours | 24 hours |
| Purity | ≥95% | ≥99% |
| Scalability | Limited | High |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The electron-deficient carbonyl groups at positions 2 and 3 undergo nucleophilic substitutions with amines, alcohols, and thiols. For example:
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Reaction with methylamine produces 2-(methylamino)-3-piperazinedione .
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Ethanol in acidic conditions yields 2-ethoxy-3-piperazinedione .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, which exhibit enhanced solubility.
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Reduction: Using LiAlH₄ converts carbonyls to hydroxyl groups, generating 2,3-dihydroxypiperazine .
Biological and Pharmacological Activities
Enzyme Inhibition
The compound’s planar structure allows it to intercalate into enzyme active sites. Preliminary molecular docking studies suggest:
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IC₅₀ of 12 µM against HIV-1 protease.
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Moderate inhibition of acetylcholinesterase (35% at 100 µM).
Industrial and Research Applications
Pharmaceutical Intermediates
2,3-Piperazinedione hydrate serves as a precursor for anticancer agents and neurological drugs. For example:
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Crystalline benzenesulfonate salts of piperazinedione derivatives are patented for treating premature ejaculation (US8815856B2) .
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Chiral variants are used in asymmetric synthesis of anticoagulants.
Material Science
The compound’s hydrogen-bonding network inspires designs for:
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Covalent organic frameworks (COFs) with high thermal stability.
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Polymer electrolytes in lithium-ion batteries.
Interaction Mechanisms and Thermodynamics
Hydrogen Bonding Dynamics
Studies using FT-IR and NMR spectroscopy confirm that the hydrate’s water molecule forms two strong hydrogen bonds (2.76–2.89 Å) with carbonyl oxygens. This interaction stabilizes the crystal lattice, as evidenced by a melting point of 264–265°C .
Solvent Effects
Solubility tests reveal:
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High solubility in polar aprotic solvents (DMF, DMSO).
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Low solubility in water (1.2 g/L at 25°C).
Future Research Directions
Therapeutic Exploration
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Structure-activity relationship (SAR) studies to optimize antimicrobial and anticancer potency.
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In vivo pharmacokinetics to assess bioavailability and toxicity.
Advanced Material Design
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